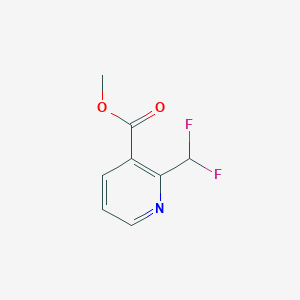

2-(二氟甲基)烟酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various nicotinate esters has been explored in different studies. For instance, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, with its structure confirmed by XRD, GC–MS analysis, NMR spectroscopy, and a reaction mechanism proposed . Another study reported the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents, using a cost-effective trifluoromethylation process . Methyl nicotinate itself was prepared through esterification of nicotinic acid, with the structure confirmed by NMR and Mass spectroscopy . Additionally, methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate was synthesized from 2-mercaptonicotinic acid, although an unexpected C–S bond cleavage occurred during hydrazination .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of nicotinate derivatives have been studied using various methods. For example, the structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was determined by XRD . In another study, the molecular structure, vibrational and electronic properties of 2-(methylthio)nicotinic acid were analyzed theoretically and compared with experimental FT-IR and micro-Raman spectra .

Chemical Reactions Analysis

The chemical reactions involving nicotinate esters have been investigated, including the trifluoromethylation process for synthesizing methyl 6-chloro-5-(trifluoromethyl)nicotinate . The unexpected cleavage of the C–S bond during the hydrazination of a methyl nicotinate derivative was also studied, with kinetic and computational DFT approaches used to propose a mechanism .

Physical and Chemical Properties Analysis

The physical properties of methyl nicotinate were characterized, with the compound obtained as a white powder with a melting point of 40-42°C . The chemical properties, such as NMR chemical shifts and thermodynamic properties, of 2-(methylthio)nicotinic acid were theoretically verified and simulated . The antinociceptive activity of methyl nicotinate was evaluated, showing significant peripheral and central antinociceptive effects in mice .

科学研究应用

局部给药系统

2-烟酸甲酯在双连续蔗糖酯基微乳剂制剂中的应用证明了其在增强局部药物递送和疗效方面的潜力。Bolzinger 等人(1998 年)研究了其在提高抗炎药尼氟米酸的生物利用度中的作用,表明含有 2-烟酸甲酯的微乳剂载体可以比传统制剂更有效地递送药物。这项研究强调了 2-烟酸甲酯在开发更有效的局部药物递送系统中的用途 (Bolzinger、Thevenin 和 Poelman,1998 年)。

皮肤渗透和敏感性研究

2-烟酸甲酯已被用作皮肤病学研究中的工具,用于评估皮肤敏感性和渗透性。Issachar 等人(1998 年)进行了一项研究,探讨了 2-烟酸甲酯的皮肤渗透与人皮肤敏感性之间的相关性。他们的研究结果显示,敏感性皮肤和正常皮肤的人对 2-烟酸甲酯的皮肤反应存在显着差异,这表明 2-烟酸甲酯可以作为研究皮肤屏障功能和敏感性的有效探针 (Issachar、Gall、Borrel 和 Poelman,1998 年)。

增强外周血采集

朱等人(2022 年)的研究探讨了将 2-烟酸甲酯溶液应用于皮肤以改善外周血采集。他们发现局部应用可以显着增加血流,而不会改变血细胞的组成,这表明了一种增强血液样本采集的实用方法,尤其适用于有恐惧症或难以提供静脉血样本的个体 (Zhu、Xu、Ouyang、Wang、Mao、Zhou、Shen、Hu 和 Tan,2022 年)。

声透和药物吸收

McElnay 等人(1993 年)研究了通过声透增强药物的皮肤渗透,使用 2-烟酸甲酯作为模型化合物。他们的研究表明,在涂抹 2-烟酸甲酯之前进行超声波处理可以显着增加其经皮吸收。这表明声透与 2-烟酸甲酯结合可以成为增强局部药物递送的有效方法 (McElnay、Benson、Harland 和 Hadgraft,1993 年)。

合成和抗伤害感受活性

Erharuyi 等人(2015 年)合成了 2-烟酸甲酯并评估了其抗伤害感受活性,证明了其作为一种有效的止痛剂的潜力。这项研究提供了对 2-烟酸甲酯衍生物在疼痛管理中的治疗应用的见解 (Erharuyi、Igbe、Falodun、Enadeghe 和 Igbinedion,2015 年)。

未来方向

The future directions in the research of “Methyl 2-(difluoromethyl)nicotinate” and similar compounds involve further advancements in difluoromethylation processes . This includes the development of novel non-ozone depleting difluorocarbene reagents and the precise site-selective installation of CF2H onto large biomolecules such as proteins .

作用机制

Target of action

Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It’s thought to involve peripheral vasodilation .

Result of action

Following topical administration, Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induced vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Action environment

The action of Methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation . Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of Methyl 2-(difluoromethyl)nicotinate.

属性

IUPAC Name |

methyl 2-(difluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)5-3-2-4-11-6(5)7(9)10/h2-4,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCURSZBFFZNIBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355729-93-9 |

Source

|

| Record name | methyl 2-(difluoromethyl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2529639.png)

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)

![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)

![N-(2-methoxyethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2529647.png)

![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2529652.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)